molecular formula C9H6O3 B102405 4-Methylphthalic anhydride CAS No. 19438-61-0

4-Methylphthalic anhydride

Cat. No. B102405
CAS RN: 19438-61-0
M. Wt: 162.14 g/mol
InChI Key: ZOXBWJMCXHTKNU-UHFFFAOYSA-N
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Patent
US04560772

Procedure details

reacting the 4-methyl-1,2,3,6-tetrahydrophthalic anhydride with sulfur in the presence of zinc oxide and 2-mercaptobenzothizole as a catalyst to form 4-methylphthalic anhydride and a thio derivative;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:3][CH:4]2[C:9](=[O:10])[O:8][C:6](=[O:7])[CH:5]2[CH2:11][CH:12]=1.[S]>[O-2].[Zn+2]>[CH3:1][C:2]1[CH:3]=[C:4]2[C:9](=[O:10])[O:8][C:6](=[O:7])[C:5]2=[CH:11][CH:12]=1 |f:2.3,^3:12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1CC2C(C(=O)OC2=O)CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[Zn+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C2C(C(=O)OC2=O)=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.